4-Bromo-2,3-dimethylphenylboronic acid
Description
4-Bromo-2,3-dimethylphenylboronic acid is a boronic acid derivative featuring a bromine atom at the para position and methyl groups at the ortho and meta positions on the aromatic ring. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
(4-bromo-2,3-dimethylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRSZLGVZKKFTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Br)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701265840 | |
| Record name | B-(4-Bromo-2,3-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701265840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451391-29-9 | |
| Record name | B-(4-Bromo-2,3-dimethylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(4-Bromo-2,3-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701265840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-dimethylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-2,3-dimethylbenzene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3-dimethylphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with various aryl or vinyl halides to form biaryl or styrene derivatives. This reaction is facilitated by a palladium catalyst and a base, typically in an aqueous or alcoholic solvent .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl or styrene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Organic Synthesis
One of the primary applications of 4-Bromo-2,3-dimethylphenylboronic acid is as a reagent in Suzuki-Miyaura coupling reactions . This reaction facilitates the formation of biaryl compounds, which are significant intermediates in the synthesis of pharmaceuticals and agrochemicals. The compound's ability to undergo oxidative addition and transmetalation with palladium catalysts allows for efficient carbon-carbon bond formation under mild conditions.
Medicinal Chemistry
In medicinal chemistry, this compound is employed in the development of drug candidates and molecular probes . Its structural features can be modified to enhance selectivity and potency against specific biological targets. For instance, derivatives of boronic acids have shown promise in anticancer therapies by inhibiting enzymes critical for tumor growth.
Biological Research
This compound is utilized in synthesizing biologically active compounds, aiding pharmacological studies that explore enzyme inhibition and cellular signaling pathways. Its interactions with biomolecules can lead to significant effects on gene expression and protein function.
Material Science
This compound plays a role in producing advanced materials, including polymers and electronic components . Its reactivity allows for the incorporation of boron into polymer matrices, enhancing properties such as thermal stability and electrical conductivity.
Anticancer Activity
Research has demonstrated that certain derivatives of boronic acids exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. A notable study found that modifications to boronic acids could enhance their efficacy against breast cancer cell lines.
Antibacterial Properties
Some studies indicate that boronic acids possess antibacterial activity against multidrug-resistant strains such as Staphylococcus aureus, showcasing their potential as therapeutic agents in combating resistant infections.
Drug Development
A recent study highlighted the synthesis of novel compounds incorporating boronic acids that displayed enhanced selectivity and potency against specific cancer targets compared to traditional chemotherapeutics. These findings suggest a promising avenue for developing more effective cancer treatments.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-dimethylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium(II) complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or styrene product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural similarities with 4-bromo-2,3-dimethylphenylboronic acid, differing in halogen type, substituent positions, or additional functional groups:
Key Observations:
- Halogen vs. Methoxy Groups : Bromine's electron-withdrawing nature enhances electrophilic reactivity in cross-couplings compared to methoxy groups, which are electron-donating. For example, 4-methoxy-2,3-dimethylphenylboronic acid (melting point 232–235°C ) may exhibit lower catalytic efficiency in Suzuki reactions than brominated analogs.
- Substituent Positioning : The para-bromo and ortho-methyl groups in this compound likely improve steric hindrance and stability compared to analogs like 4-bromo-2,5-dimethylphenylboronic acid, where methyl groups are differently positioned .
Market and Industrial Relevance
- Commercial Availability : Analogs like (4-bromo-2,6-difluorophenyl)boronic acid are produced globally, with market analyses projecting growth due to demand in electronics and pharmaceuticals .
- Synthesis Challenges : Demethylation and halogen migration (e.g., bromine rearrangement during HBr-HOAc treatment ) are critical considerations in synthesizing substituted boronic acids, affecting yield and purity.
Biological Activity
4-Bromo-2,3-dimethylphenylboronic acid (C8H10BBrO2) is an organoboron compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry, particularly in the context of drug development and biochemical research. This article explores its biological activity, mechanisms of action, and relevant case studies.
This compound is characterized by its boronic acid functional group, which allows it to form reversible covalent bonds with diols and other nucleophiles. This property is essential for its interactions with biomolecules, influencing various biochemical pathways.
| Property | Value |
|---|---|
| Molecular Formula | C8H10BBrO2 |
| Molecular Weight | 215.98 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 125-127 °C |
Target Interactions
The primary biological activity of this compound is attributed to its ability to interact with specific enzymes and proteins through the formation of covalent bonds. These interactions can lead to the inhibition or activation of enzymes involved in critical metabolic pathways.
Biochemical Pathways
The compound participates in several biochemical pathways, including:
- Suzuki-Miyaura Cross-Coupling Reaction : This reaction is facilitated by palladium catalysts and allows for the formation of carbon-carbon bonds, crucial for synthesizing complex organic molecules .
- Enzyme Inhibition : Boronic acids can selectively inhibit serine proteases and kinases, affecting cell signaling pathways and gene expression.
Cellular Effects
Research indicates that this compound can modulate various cellular processes:
- Cell Signaling : It influences phosphorylation states of key signaling proteins, potentially altering cellular responses to external stimuli.
- Gene Expression : The compound can interact with transcription factors, leading to changes in the expression of genes involved in cellular metabolism and growth.
Study 1: Inhibition of Kinases
A study demonstrated that this compound effectively inhibited specific kinases involved in cancer cell proliferation. The dosage-dependent effects showed that lower concentrations selectively inhibited kinase activity without significant toxicity, while higher concentrations led to oxidative stress and cellular damage.
Study 2: Drug Delivery Systems
Another investigation explored the use of boronic acids in drug delivery systems. The ability of this compound to form reversible covalent bonds with diol-containing biomolecules was utilized to enhance the targeting of therapeutic agents to specific tissues.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is relatively stable under physiological conditions. However, factors such as temperature and pH can influence its stability and biological activity. Long-term studies have shown sustained effects on enzyme activity and gene expression over time .
Q & A
Q. What are the primary synthetic routes for 4-Bromo-2,3-dimethylphenylboronic acid, and what reaction conditions are critical for success?
The compound is commonly synthesized via borylation of 4-bromo-2,3-dimethylbenzene using tri-n-butylborate in tetrahydrofuran (THF) with magnesium turnings as a catalyst. Key conditions include anhydrous solvents, inert atmosphere (e.g., nitrogen), and controlled temperature (typically 0–60°C). Post-reaction quenching with aqueous acid (e.g., HCl) isolates the boronic acid product. Side reactions, such as debromination or over-borylation, can be minimized by optimizing stoichiometry and reaction time .
Q. How is this compound typically utilized in organic synthesis?
Its primary application is in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid partner to form carbon-carbon bonds with aryl halides. For example, coupling with 4-bromoanisole using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water yields biaryl products. The bromine substituent remains inert under these conditions, enabling further functionalization .
Q. What safety precautions are recommended for handling this compound?
While specific safety data for this compound are limited, general guidelines for boronic acids apply:
- Use personal protective equipment (gloves, goggles).
- Work in a fume hood to avoid inhalation.
- Store at 0–6°C in airtight containers to prevent hydrolysis. In case of exposure, rinse with water and consult a physician .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,3-dimethyl and 4-bromo substituents influence reactivity in cross-coupling reactions?
The methyl groups at the 2- and 3-positions introduce steric hindrance, slowing transmetalation steps in Suzuki reactions compared to unsubstituted phenylboronic acids. Conversely, the electron-withdrawing bromine at the 4-position enhances electrophilicity, improving oxidative addition with palladium catalysts. Reactivity can be tuned by adjusting catalyst ligands (e.g., bulky ligands like SPhos mitigate steric effects) .
Q. What analytical methods are most effective for characterizing and quantifying this compound?
- NMR Spectroscopy: ¹¹B NMR (δ ~30 ppm confirms boronic acid structure) and ¹H/¹³C NMR for substituent analysis.
- HPLC-MS: Quantifies purity and detects hydrolysis byproducts (e.g., boroxines).
- X-ray Crystallography: Resolves steric effects of methyl groups on the phenyl ring .
Q. How does this compound compare to structurally similar boronic acids in terms of biological activity?
Unlike 4-(Hydroxymethyl)phenylboronic acid (which interacts with saccharides), this compound lacks hydroxyl groups, reducing affinity for biological targets. However, its bromine and methyl groups enhance lipophilicity, making it a candidate for drug delivery systems or enzyme inhibition studies. Comparative studies with 4-Bromo-2,5-dimethoxyphenylboronic acid show divergent reactivity due to methoxy vs. methyl electronic profiles .
Q. What strategies optimize yield in challenging coupling reactions involving sterically hindered partners?
- Catalyst Selection: Pd(dppf)Cl₂ or RuPhos Pd G3 improves turnover in sterically crowded environments.
- Solvent Systems: Toluene/ethanol mixtures reduce aggregation of bulky intermediates.
- Additives: Silver salts (e.g., Ag₂O) scavenge bromide ions, preventing catalyst poisoning .
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
Density Functional Theory (DFT) calculations assess transition states in Suzuki couplings, highlighting energy barriers from steric clashes. Molecular docking studies predict interactions with biological targets (e.g., proteases), though experimental validation is required .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
